molecular formula C17H11FN2O B11500396 Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro-

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro-

Cat. No.: B11500396
M. Wt: 278.28 g/mol
InChI Key: ODULREKDLNYKAC-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzoyl group attached to a dihydroisoquinoline core, with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves multiple steps, starting with the preparation of the 4-fluorobenzoyl precursor. One common method involves the Friedel-Crafts acylation of 4-fluorotoluene with an appropriate acylating agent, followed by subsequent reactions to introduce the dihydroisoquinoline and carbonitrile functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the field of oncology or neurology.

    Industry: Its chemical properties make it useful in the production of specialized materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorobenzoyl group may play a role in binding to enzymes or receptors, while the dihydroisoquinoline core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Fluorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile apart is its combination of the fluorobenzoyl group with the dihydroisoquinoline and carbonitrile functionalities

Properties

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

2-(4-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H11FN2O/c18-14-7-5-13(6-8-14)17(21)20-10-9-12-3-1-2-4-15(12)16(20)11-19/h1-10,16H

InChI Key

ODULREKDLNYKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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